3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound that belongs to the class of triazino-purines. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted 6-R1-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with cyclic ketones . The reaction conditions often include the use of solvents like glacial acetic acid and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazino-purine ring, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazino-purine scaffold.
Scientific Research Applications
3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,9-dimethyl-7-(2-piperidinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 3,9-dimethyl-7-(2-pyrrolidinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Uniqueness
3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to the presence of the morpholinoethyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H21N7O3 |
---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
3,9-dimethyl-7-(2-morpholin-4-ylethyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C15H21N7O3/c1-10-9-22-11-12(16-14(22)18-17-10)19(2)15(24)21(13(11)23)4-3-20-5-7-25-8-6-20/h3-9H2,1-2H3,(H,16,18) |
InChI Key |
NLSKJGWVIXTNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4 |
Origin of Product |
United States |
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